2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride
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Overview
Description
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2F3N2 and a molecular weight of 249.06 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further connected to a pyridine ring. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with 4-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target proteins. This compound can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine dihydrochloride
- 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride
- 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanol
Uniqueness: 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly influences its reactivity and binding characteristics, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;;/h1-4,6H,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOGYWOVINNATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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